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molecular formula C13H21N3O3 B8679702 Tert-butyl 4-(isoxazol-3-ylmethyl)piperazine-1-carboxylate

Tert-butyl 4-(isoxazol-3-ylmethyl)piperazine-1-carboxylate

Cat. No. B8679702
M. Wt: 267.32 g/mol
InChI Key: GOLFVNBDKZGCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08354403B2

Procedure details

A solution of 0.84 g (3.2 mmol) of the title compound from Step B above in 5 mL dichloromethane and 5 mL trifluoroacetic acid was stirred at ambient temperature for 1 h. All volatiles were removed in vacuo and the crude light brown residue was carried forward without purification. LC/MS: m/z (ES) 168.1 (MH)+.
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3]([CH2:6][N:7]2[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9][CH2:8]2)=[N:2]1.FC(F)(F)C(O)=O>ClCCl>[O:1]1[CH:5]=[CH:4][C:3]([CH2:6][N:7]2[CH2:8][CH2:9][NH:10][CH2:11][CH2:12]2)=[N:2]1

Inputs

Step One
Name
Quantity
0.84 g
Type
reactant
Smiles
O1N=C(C=C1)CN1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
All volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude light brown residue was carried forward without purification

Outcomes

Product
Name
Type
Smiles
O1N=C(C=C1)CN1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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